

# A Technical Guide to the Natural Sources of Dihomo- $\gamma$ -Linolenic Acid (DGLA)

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## Compound of Interest

Compound Name: 11, 14, 17-Icosatrienoic acid

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## Introduction

Dihomo- $\gamma$ -linolenic acid (DGLA; 20:3, n-6) is a polyunsaturated fatty acid of significant interest in the scientific and pharmaceutical communities due to its role as a precursor to potent anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[1][2] Unlike its metabolite, arachidonic acid (ARA), which is a precursor to pro-inflammatory molecules, DGLA and its derivatives exhibit anti-inflammatory, anti-proliferative, and anti-thrombotic properties.[1] However, DGLA is not abundant in common dietary sources, primarily existing as a transient intermediate in the metabolic pathway of omega-6 fatty acids. [1] This guide provides an in-depth overview of the natural sources of DGLA, with a focus on microbial production systems that have been optimized for high-yield production.

## Natural Occurrences and Precursors

Direct natural sources of DGLA are scarce, with only trace amounts found in animal products. [1] The primary route for obtaining DGLA is through the dietary intake and subsequent metabolic conversion of its precursor,  $\gamma$ -linolenic acid (GLA; 18:3, n-6).[1] GLA is found in higher concentrations in specific plant seed oils.

Table 1: Natural Sources of Gamma-Linolenic Acid (GLA) - The Precursor to DGLA

Source	Organism	GLA Content (% of total fatty acids)
Borage Seed Oil	Borago officinalis	18-26%
Blackcurrant Seed Oil	Ribes nigrum	15-20%
Evening Primrose Oil	Oenothera biennis	7-10%
Fungal Oils	Various Fungi	23-26%

Data compiled from multiple sources.[\[1\]](#)

## Microbial Production of Dihomo- $\gamma$ -Linolenic Acid

The most promising and scalable sources of DGLA are microorganisms, particularly fungi and microalgae. Through genetic engineering and optimization of fermentation/cultivation conditions, these organisms can be induced to accumulate significant quantities of DGLA.

### Fungal Production

The oleaginous fungus *Mortierella alpina* is a notable producer of ARA and has been successfully engineered to produce high levels of DGLA. By creating a  $\Delta 5$  desaturase-defective mutant (strain S14), the metabolic pathway is blocked after DGLA synthesis, leading to its accumulation.[\[3\]](#)[\[4\]](#)

Table 2: DGLA Production in *Mortierella alpina* S14 ( $\Delta 5$  desaturase-defective mutant)

Fermentation Scale	Nitrogen Source	DGLA Yield (g/L)	DGLA (% of total fatty acids)	Other Major Fatty Acids (% of total)
50-L Jar Fermenter	Soy Flour	8.1	43.1%	Palmitic (18.2%), Stearic (7.9%), Oleic (7.5%), Linoleic (4.4%), γ-Linolenic (3.2%), Arachidonic (0.4%), Lignoceric (7.7%)
10-kL Industrial Fermenter	Soy Flour	7.0	43.9%	Not specified in detail

Data from industrial fermentation studies.[\[3\]](#)[\[4\]](#)

Genetically modified strains of *Aspergillus oryzae*, a fungus generally recognized as safe (GRAS), have also been developed to produce DGLA. By overexpressing *Pythium* Δ6-desaturase and Δ6-elongase genes, these strains can achieve significant DGLA content.[\[5\]](#)

Table 3: DGLA Production in Engineered *Aspergillus oryzae*

Culture Medium	DGLA (% of total fatty acids)	GLA (% of total fatty acids)
Cassava Starch Hydrolysate with Mother Liquor	> 22%	~25%

Data from a study on engineered *Aspergillus oryzae*.[\[5\]](#)

## Microalgal Production

The microalga *Lobosphaera incisa* has emerged as a promising photosynthetic platform for DGLA production. A  $\Delta 5$ -desaturase mutant strain, P127, is incapable of converting DGLA to ARA, leading to the accumulation of DGLA, particularly under nitrogen starvation conditions.[\[6\]](#)  
[\[7\]](#)

Table 4: DGLA Accumulation in *Lobosphaera incisa* P127 ( $\Delta 5$  desaturase mutant)

Cultivation Condition	DGLA Content (% of total fatty acids)	DGLA Content (% of biomass)
Nitrogen Starvation	~30%	~10%

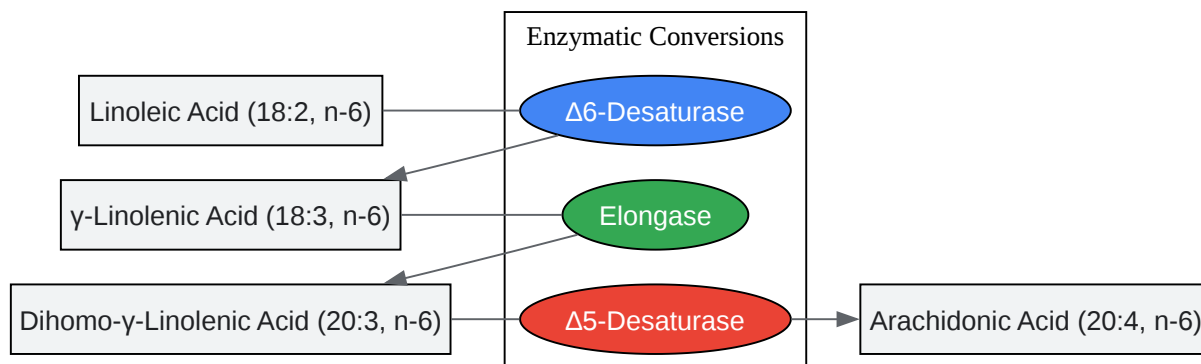
Data from studies on *Lobosphaera incisa* P127.[\[6\]](#)[\[7\]](#)

## Biosynthesis of Dihomo- $\gamma$ -Linolenic Acid

The biosynthesis of DGLA from the essential fatty acid linoleic acid (LA; 18:2, n-6) is a two-step enzymatic process.

- $\Delta 6$  Desaturation: Linoleic acid is first converted to  $\gamma$ -linolenic acid (GLA) by the enzyme  $\Delta 6$ -desaturase.[\[8\]](#)
- Elongation: GLA is then elongated by a fatty acid elongase to form Dihomo- $\gamma$ -linolenic acid.  
[\[8\]](#)

In many organisms, DGLA is further converted to arachidonic acid (ARA) by the enzyme  $\Delta 5$ -desaturase. The production of DGLA in engineered microorganisms often involves the disruption or inhibition of this enzyme.[\[3\]](#)[\[6\]](#)



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Biosynthetic pathway of Dihomo-γ-Linolenic Acid from Linoleic Acid.

## Experimental Protocols

### Fermentation of *Mortierella alpina* for DGLA Production

This protocol is based on the industrial production of DGLA using a  $\Delta 5$  desaturase-defective mutant of *Mortierella alpina* S14.[4]

Materials:

- *Mortierella alpina* S14 strain
- Fermentation medium (e.g., 3.1% soy flour, 2% glucose)
- 50-L or 10-kL fermenter
- Standard laboratory equipment for microbiology and fermentation

Procedure:

- Prepare the fermentation medium and sterilize it in the fermenter.
- Inoculate the fermenter with a seed culture of *M. alpina* S14.

- Maintain the cultivation temperature at 26°C. Note: Shifting the temperature to 28°C has been shown to decrease the percentage of DGLA in total fatty acids.[4]
- Aerate and agitate the culture as required for optimal growth.
- Monitor the fermentation process, including cell growth (dry cell weight) and glucose consumption.
- Harvest the fungal biomass after a set period (e.g., 7-12 days) when DGLA production is maximal.[4]
- Proceed with lipid extraction and fatty acid analysis.

## Induction of DGLA Accumulation in *Lobosphaera incisa*

This protocol describes the induction of DGLA in the  $\Delta 5$ -desaturase mutant strain P127 of *Lobosphaera incisa* through nitrogen starvation.[7]

### Materials:

- *Lobosphaera incisa* P127 strain
- Standard growth medium for microalgae (e.g., mBG11)
- Nitrogen-depleted growth medium
- Photobioreactor or suitable cultivation flasks
- Light source (e.g., 170  $\mu\text{mol photons m}^{-2} \text{s}^{-1}$ )
- Centrifuge for harvesting biomass

### Procedure:

- Cultivate *L. incisa* P127 in a standard growth medium until a sufficient cell density is reached.
- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a nitrogen-depleted medium at a specific biomass density (e.g., 1 mg/mL).<sup>[7]</sup>
- Cultivate the microalgae under continuous illumination for a period of up to 14 days to induce nitrogen starvation and DGLA accumulation.<sup>[7]</sup>
- Monitor the fatty acid profile and dry weight content periodically.
- Harvest the biomass by centrifugation when DGLA content reaches its maximum (e.g., ~10% of biomass).<sup>[7]</sup>
- Freeze-dry the biomass for storage before lipid extraction.

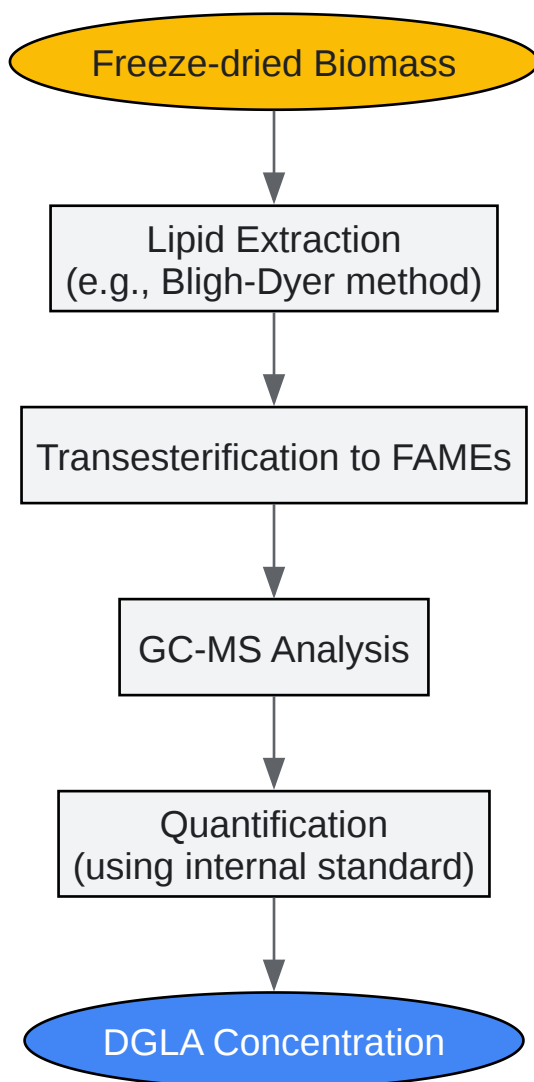
## Extraction and Quantification of DGLA from Fungal/Microalgal Biomass

This is a general protocol for the extraction of total lipids and subsequent analysis of fatty acid composition by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Freeze-dried fungal or microalgal biomass
- Chloroform:methanol (2:1, v/v)
- Internal standard (e.g., a deuterated fatty acid not present in the sample)
- Reagents for transesterification (e.g., methanolic HCl or BF<sub>3</sub>-methanol)
- Hexane
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for fatty acid methyl ester (FAME) analysis

Workflow:



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Workflow for DGLA extraction and analysis.

Detailed Protocol:

- Lipid Extraction (modified Bligh-Dyer method): a. Weigh a known amount of freeze-dried biomass. b. Add a known amount of internal standard. c. Homogenize the biomass in a mixture of chloroform:methanol:water. d. Separate the phases by centrifugation. e. Collect the lower organic phase containing the lipids. f. Evaporate the solvent under a stream of nitrogen.



- **Transesterification to Fatty Acid Methyl Esters (FAMES):** a. Resuspend the lipid extract in a transesterification reagent (e.g., 2% H<sub>2</sub>SO<sub>4</sub> in absolute ethanol).[7] b. Heat the mixture (e.g., at 85°C for 1.5 hours) to convert fatty acids to their methyl esters.[7] c. Add water to stop the reaction and extract the FAMES with hexane.
- **GC-MS Analysis:** a. Inject the FAMES in hexane into the GC-MS system. b. Use a suitable temperature program to separate the FAMES on the capillary column. c. The mass spectrometer will identify the different FAMES based on their mass spectra and retention times. d. DGLA methyl ester will be identified by comparison with a known standard.
- **Quantification:** a. The concentration of DGLA is determined by comparing the peak area of the DGLA methyl ester to the peak area of the internal standard. b. A calibration curve with known concentrations of DGLA standard should be used for accurate quantification.

## Conclusion

While naturally occurring Dihomo- $\gamma$ -linolenic acid is scarce, significant advancements in biotechnology have enabled its production in high yields through the fermentation of genetically engineered fungi, such as *Mortierella alpina*, and the cultivation of mutant microalgae like *Lobosphaera incisa*. These microbial systems provide a scalable and controllable platform for the production of DGLA, paving the way for further research into its therapeutic applications and potential development into novel anti-inflammatory drugs. The detailed protocols provided in this guide offer a foundation for researchers to explore and optimize the production and analysis of this valuable fatty acid.

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